molecular formula C18H13FN2O3S B11523812 5-{3-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-{3-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B11523812
M. Wt: 356.4 g/mol
InChI Key: KHJBRZFWHALAEF-UHFFFAOYSA-N
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Description

5-({3-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a fluorophenyl group, a methoxyphenyl group, and a diazinane-dione core, which contribute to its distinctive properties and reactivity.

Properties

Molecular Formula

C18H13FN2O3S

Molecular Weight

356.4 g/mol

IUPAC Name

5-[[3-[(2-fluorophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C18H13FN2O3S/c19-15-7-2-1-5-12(15)10-24-13-6-3-4-11(8-13)9-14-16(22)20-18(25)21-17(14)23/h1-9H,10H2,(H2,20,21,22,23,25)

InChI Key

KHJBRZFWHALAEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=C2)C=C3C(=O)NC(=S)NC3=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({3-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the reaction of 2-fluorobenzyl chloride with a suitable base, such as sodium hydride, to form the 2-fluorophenylmethanol intermediate.

    Methoxylation: The 2-fluorophenylmethanol intermediate is then reacted with methoxybenzene in the presence of a catalyst, such as palladium on carbon, to yield the 3-[(2-fluorophenyl)methoxy]phenyl intermediate.

    Formation of the Diazinane-Dione Core: The final step involves the condensation of the 3-[(2-fluorophenyl)methoxy]phenyl intermediate with a suitable thiourea derivative under acidic conditions to form the desired 5-({3-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-({3-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide, and methanol.

Major Products Formed

    Oxidation: Sulfoxide and sulfone derivatives.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the fluorophenyl group.

Scientific Research Applications

5-({3-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-({3-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-({3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
  • 5-({3-[(2-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
  • 5-({3-[(2-IODOPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

Uniqueness

The uniqueness of 5-({3-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE lies in the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, biological activity, and potential applications. Compared to similar compounds with different halogen substituents (chlorine, bromine, iodine), the fluorine atom provides unique characteristics such as increased electronegativity and stability.

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